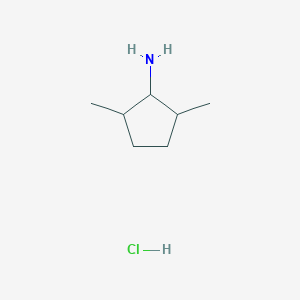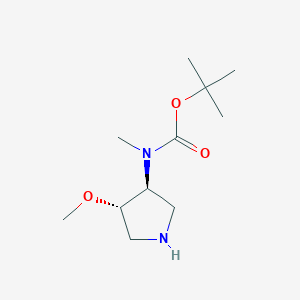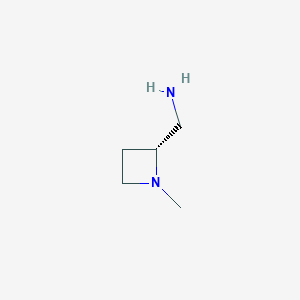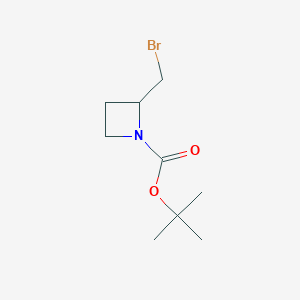
1-Boc-2-(bromomethyl)azetidine
Descripción general
Descripción
1-Boc-2-(bromomethyl)azetidine, also known as tert-butyl 2-(bromomethyl)azetidine-1-carboxylate, is a chemical compound with the CAS Number: 1363380-84-0 . It has a molecular weight of 250.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
1-Boc-2-(bromomethyl)azetidine plays a critical role in the synthesis of various chemical compounds. It has been used in the nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-azetine. This method provides a new pathway for the efficient synthesis of functionalized azetidines, which are significant in pharmacological studies (Xu, Cheng, Luo, Wang, & Zhang, 2020). Additionally, this compound is used in the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. These derivatives are of interest for biological applications and in the field of foldamers (Žukauskaitė, Mangelinckx, Buinauskaitė, Šačkus, & Kimpe, 2011).
Applications in Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in creating azetidine-based pharmaceuticals. For instance, it has been applied in the modular synthesis of azetidines, which are crucial motifs in this field (Fawcett, Murtaza, Gregson, & Aggarwal, 2019). The synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement demonstrates another application, providing insights into reaction mechanisms relevant to pharmaceutical synthesis (Stankovic, Catak, D’hooghe, Goossens, Abbaspour Tehrani, Bogaert, Waroquier, Van Speybroeck, & de Kimpe, 2011).
Environmental and Sustainability Concerns
The use of this compound also addresses environmental and sustainability issues in chemical processes. For example, its application in continuous flow synthesis of azetines and azetidines demonstrates a move towards more sustainable and efficient chemical processes (Colella, Musci, Cannillo, Spennacchio, Aramini, Degennaro, & Luisi, 2021).
Exploration in Biochemistry and Pharmacology
In the realm of biochemistry and pharmacology, this compound is explored for its potential in creating bioactive molecules. It plays a role in the development of triple reuptake inhibitors, which are crucial for treating conditions like depression (Han, Song, Jeong, & Hahn, 2014). This demonstrates the compound's significance in the development of new therapeutic agents.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(bromomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUBHKXBYBMWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363380-84-0 | |
| Record name | tert-butyl 2-(bromomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)

![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)



![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)

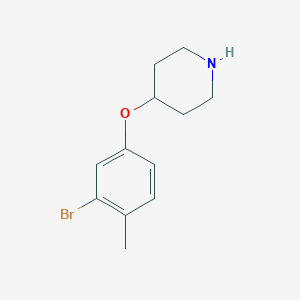
![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)

